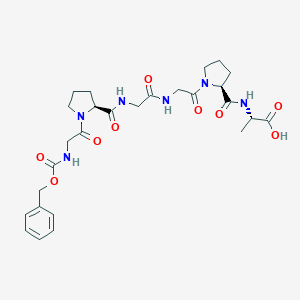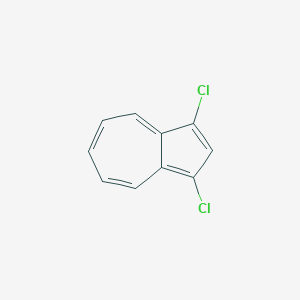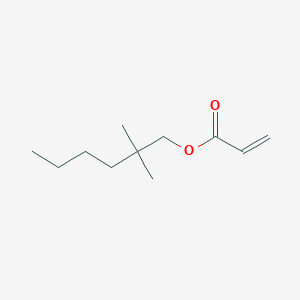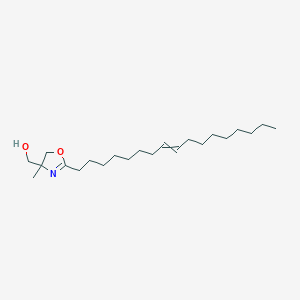
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as OMDM-2 and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of OMDM-2 is not fully understood, but it has been suggested that it works by modulating the activity of ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
OMDM-2 has been found to have a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
OMDM-2 has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. It also has good bioavailability and can cross the blood-brain barrier. However, there are some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on OMDM-2. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Finally, there is interest in developing new synthetic methods for OMDM-2 that are more efficient and cost-effective.
Conclusion:
In conclusion, OMDM-2 is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It has been synthesized using various methods and has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is thought to work by modulating the activity of ion channels in the brain. OMDM-2 has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy. There are several future directions for research on OMDM-2, including its potential use as a treatment for epilepsy and other neurological disorders and its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases.
Méthodes De Synthèse
OMDM-2 has been synthesized using various methods, including the reaction of 4-methyl-4-oxazolemethanol with heptadecenylmagnesium bromide and the reaction of 4-methyl-4-oxazolemethanol with heptadecenyl lithium. The latter method has been found to be more efficient, with a yield of 80%.
Applications De Recherche Scientifique
OMDM-2 has been the subject of scientific research due to its potential use as an anticonvulsant, neuroprotective agent, and anti-inflammatory agent. Studies have shown that OMDM-2 can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
Propriétés
Numéro CAS |
14408-42-5 |
|---|---|
Nom du produit |
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- |
Formule moléculaire |
C23H43NO2 |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
(2-heptadec-8-enyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h10-11,24H,3-9,12-20H2,1-2H3 |
Clé InChI |
HCIRJRYSFLWMMS-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(C)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
Autres numéros CAS |
14408-42-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



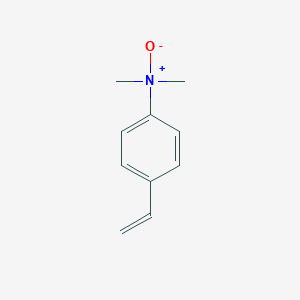
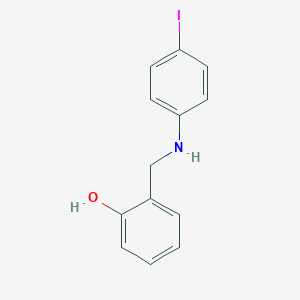
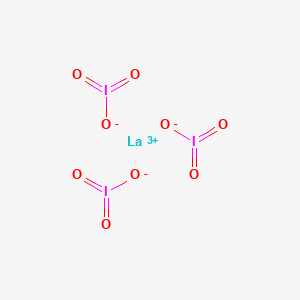
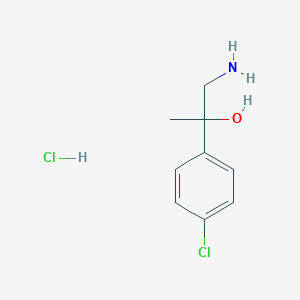
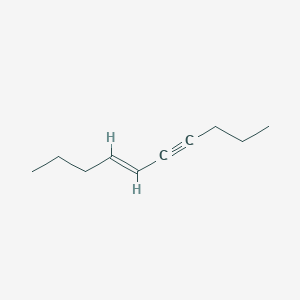
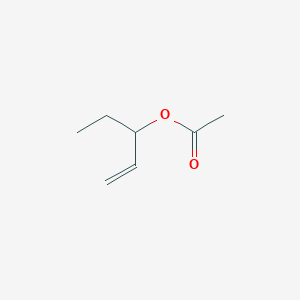
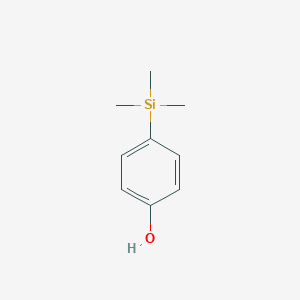
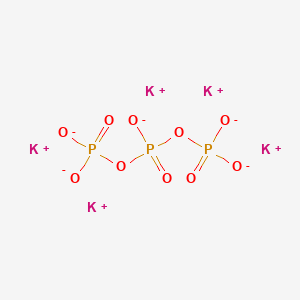
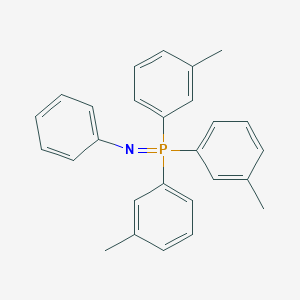
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
